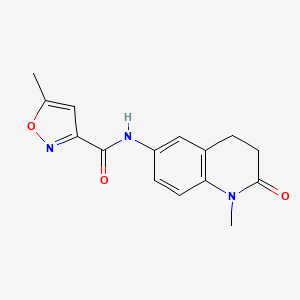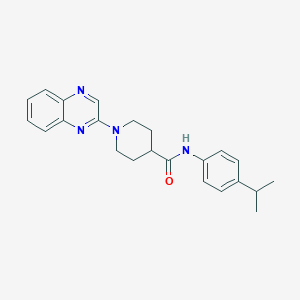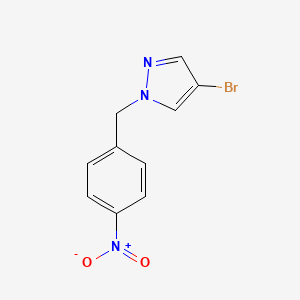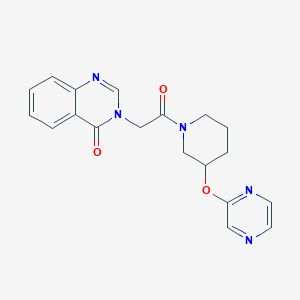![molecular formula C15H16N6 B2357238 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380071-70-3](/img/structure/B2357238.png)
2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile, also known as MPPCP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile acts as a selective antagonist of the 5-HT7 receptor, which is a G protein-coupled receptor that is widely expressed in the brain and peripheral tissues. By blocking the activation of the 5-HT7 receptor, this compound can modulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of circadian rhythms, and the modulation of immune function. In preclinical studies, this compound has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance the antidepressant effects of selective serotonin reuptake inhibitors.
Advantages and Limitations for Lab Experiments
The main advantages of using 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile in lab experiments are its high potency and selectivity for the 5-HT7 receptor, which allows for the precise modulation of this receptor without affecting other receptors or enzymes. However, the main limitations of using this compound are its poor solubility and stability, which can make it difficult to administer and store.
Future Directions
There are several future directions for the research on 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile, including the development of novel 5-HT7 receptor antagonists with improved pharmacokinetic and pharmacodynamic properties, the investigation of the role of the 5-HT7 receptor in various physiological and pathological processes, and the development of this compound-based therapies for the treatment of neurological and psychiatric disorders. Additionally, the use of this compound as a tool compound for the investigation of the 5-HT7 receptor in various animal models and human studies is expected to provide valuable insights into the role of this receptor in health and disease.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Its high potency and selectivity for the 5-HT7 receptor make it a valuable tool compound for the investigation of this receptor in various physiological and pathological processes. However, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesis Methods
2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile can be synthesized through a multi-step process involving the reaction of 2-chloro-3-cyanopyridine with 4-(6-methylpyrimidin-4-yl)piperazine in the presence of a base. The resulting product is then purified through column chromatography to obtain this compound.
Scientific Research Applications
2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to act as a potent and selective antagonist of the 5-HT7 receptor, which is involved in the regulation of mood, cognition, and sleep. In pharmacology, this compound has been used as a tool compound to investigate the role of the 5-HT7 receptor in various physiological and pathological processes. In medicinal chemistry, this compound has been used as a lead compound for the development of novel 5-HT7 receptor antagonists with improved pharmacokinetic and pharmacodynamic properties.
properties
IUPAC Name |
2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-12-9-14(19-11-18-12)20-5-7-21(8-6-20)15-13(10-16)3-2-4-17-15/h2-4,9,11H,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFCTZAGORSXPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=C(C=CC=N3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2357155.png)
![3-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2357157.png)



![3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2357165.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2357166.png)

![1-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2357170.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2357171.png)
![[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2357172.png)


